1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine
Description
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6,10H2,1H3 |
InChI Key |
HFIFZHVKGMAMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine typically involves the reaction of benzotriazole with an appropriate amine. One common method involves the reaction of benzotriazole with 2-bromo-1-propanamine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine involves its interaction with various molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, making it a versatile scaffold for drug design . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: A parent compound with similar structural features.
2-(1H-benzotriazol-1-yl)ethanamine: A structurally related compound with an ethylamine side chain.
1-(1H-1,2,3-benzotriazol-1-yl)ethanol: A compound with an ethanol side chain.
Uniqueness
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is unique due to its specific amine side chain, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is a benzotriazole derivative with the molecular formula C10H12N4. This compound exhibits significant biological activity due to the presence of the benzotriazole moiety, which is known for its stability and chelating properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The structure of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine features a propan-2-amine backbone substituted with a benzotriazole ring. The compound's molecular weight is approximately 176.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 26861-80-3 |
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine exhibit potent antibacterial effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain benzotriazole derivatives showed comparable activity to standard antibiotics like ciprofloxacin against Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
A series of studies evaluated the antimicrobial efficacy of benzotriazole derivatives:
- Compound Tested : 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Anticancer Activity
Research has also highlighted the potential anticancer properties of benzotriazole derivatives. For instance, certain compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Screening
In a study focusing on benzotriazole derivatives:
- Compound Tested : 5-(Benzotriazolyl)-N-methylbenzamide
The biological activity of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine can be attributed to several mechanisms:
- Chelation : The benzotriazole ring can chelate metal ions, which may play a role in its antimicrobial and anticancer activities.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .
Comparative Analysis with Other Compounds
To better understand the unique properties of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine, a comparison with similar benzotriazole derivatives is useful:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Amino-3-(1H-benzotriazol-1-yl)propanoic acid | Benzotriazole derivative | Exhibits anti-inflammatory activity |
| 3-(Benzotriazolyl)propylamine | Benzotriazole derivative | Known for antimicrobial properties |
| 5-(Benzotriazolyl)-N,N-dimethylamine | Benzotriazole derivative | Potential use as a UV stabilizer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
